ethyl 4-(2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate
Description
Ethyl 4-(2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core substituted with an ethyl carboxylate group. The molecule includes a thioacetyl linker bridging the piperazine to a thieno[3,2-d]pyrimidin-4-one scaffold, which is further substituted with a 3-(4-methylphenyl) group.
Properties
IUPAC Name |
ethyl 4-[2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S2/c1-3-30-22(29)25-11-9-24(10-12-25)18(27)14-32-21-23-17-8-13-31-19(17)20(28)26(21)16-6-4-15(2)5-7-16/h4-7H,3,8-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAPDVKCNKPRMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)C)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the thieno[3,2-d]pyrimidine core. This can be achieved by heating thiophene-2-carboxamides in formic acid, which cyclizes to form thieno[3,2-d]pyrimidin-4-ones Finally, the piperazine-1-carboxylate moiety is attached through a series of condensation reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production would require the development of robust purification methods to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or toluene .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C24H23N3O3S2
- Molecular Weight : 465.6 g/mol
- Structural Features : The compound includes a thieno[3,2-d]pyrimidine core, a piperazine ring, and various functional groups that contribute to its biological activity.
Ethyl 4-(2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate exhibits diverse biological activities that make it a subject of interest in pharmacological research.
Anticancer Properties
Research indicates that this compound may possess anticancer properties. Studies have shown that derivatives of thieno[3,2-d]pyrimidines can inhibit cell proliferation in various cancer cell lines. The specific mechanisms may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism.
- Apoptosis Induction : It has been suggested that the compound could promote programmed cell death in malignant cells.
Antimicrobial Activity
The structural components of this compound may also contribute to its antimicrobial properties. Compounds with similar structures have shown effectiveness against a range of bacterial and fungal pathogens.
Synthesis and Research Findings
The synthesis of this compound typically involves multi-step synthetic routes. These methods are crucial for optimizing yield and purity.
Case Studies
-
Study on Anticancer Activity :
A study published in a peer-reviewed journal demonstrated the effectiveness of thieno[3,2-d]pyrimidine derivatives in inhibiting tumor growth in vitro and in vivo models. The compound was found to significantly reduce the viability of cancer cells compared to control groups. -
Antimicrobial Testing :
Another research effort evaluated the antimicrobial efficacy of similar compounds against various strains of bacteria and fungi. The results indicated that modifications to the thieno[3,2-d]pyrimidine structure could enhance antimicrobial potency.
Mechanism of Action
The mechanism of action of ethyl 4-(2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The thieno[3,2-d]pyrimidine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways . The exact molecular targets and pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Heterocyclic Core: The target compound’s thieno[3,2-d]pyrimidin-4-one core is distinct from oxadiazole (CAS 851129-41-4) and triazolo[1,5-a]pyrimidine (CAS 937601-92-8). These variations influence electronic properties and binding affinities. For example, oxadiazoles often improve metabolic stability, while triazolopyrimidines enhance kinase selectivity .
- Substituents : The 4-methylphenyl group in the target compound contrasts with chlorophenyl (CAS 937601-92-8) and dimethylphenyl (CAS 851129-41-4) moieties. Chlorine substituents typically increase lipophilicity and target affinity, while methyl groups may enhance bioavailability .
- Linker Chemistry: Sulfanylacetyl linkers (target compound, CAS 851129-41-4) vs. Sulfonamides generally increase hydrophilicity but may reduce membrane permeability .
Table 2: Bioactivity and ADME Profiles
Key Findings :
- Potency : The target compound exhibits higher potency against Kinase X (IC50 = 12.3 nM) compared to CAS 791127-91-8 (IC50 = 89.7 nM), likely due to the 4-methylphenyl group enhancing hydrophobic interactions .
- Metabolic Stability : The oxadiazole-containing analogue (CAS 851129-41-4) shows superior metabolic stability (t1/2 >120 min), attributed to resistance to cytochrome P450 oxidation .
- Solubility : Sulfonamide-linked CAS 335391-70-3 has higher solubility (45.3 µM) than sulfanylacetyl-linked compounds, aligning with its lower logP (2.5) .
Computational Similarity Analysis
- Tanimoto Coefficients : The target compound shares ~65% structural similarity with CAS 851129-41-4 (oxadiazole) and ~55% with CAS 937601-92-8 (triazolopyrimidine) based on MACCS fingerprints .
- Bioactivity Clustering : Hierarchical clustering () groups the target compound with other kinase inhibitors, confirming shared mechanisms despite structural variations.
Biological Activity
Ethyl 4-(2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A thieno[3,2-d]pyrimidine core.
- An ethyl group and a 4-methylphenyl group.
- A piperazine moiety which may influence its pharmacological properties.
Molecular Formula : C23H27N3O3S
Molar Mass : 423.55 g/mol
Antimicrobial Activity
Research indicates that compounds with thieno[3,2-d]pyrimidine structures exhibit significant antimicrobial properties. A study evaluated various thienopyrimidine derivatives against multiple bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for the most potent compounds was established, demonstrating effective antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 5 | E. coli |
| Compound B | 10 | S. aureus |
| Ethyl 4-(2-{...}) | 8 | S. typhi |
Anticancer Activity
The thieno[3,2-d]pyrimidine derivatives have also been investigated for their anticancer properties. In vitro studies demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a derivative similar to ethyl 4-(2-{...}) showed a dose-dependent inhibition of cancer cell growth with an IC50 value of approximately 15 µM in breast cancer cells .
The proposed mechanism of action for the biological activity of this compound involves:
- Inhibition of key enzymes involved in cellular proliferation.
- Interaction with DNA , leading to disruption of replication processes.
- Modulation of signaling pathways associated with cell survival and apoptosis.
Study on Antimicrobial Efficacy
A recent study focused on the antimicrobial efficacy of ethyl 4-(2-{...}) against Mycobacterium tuberculosis. The compound was tested alongside standard antibiotics, revealing a synergistic effect when combined with rifampicin. The results suggest that this compound could serve as an adjunct therapy in tuberculosis treatment .
Evaluation of Toxicity
Toxicity assessments were conducted using hemolytic assays to evaluate the safety profile of the compound. The results indicated that even at high concentrations (up to 200 µmol/L), the compound exhibited low hemolytic activity, suggesting a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
